molecular formula C16H29N2NaO3 B13770170 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt CAS No. 70682-69-8

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt

Cat. No.: B13770170
CAS No.: 70682-69-8
M. Wt: 320.40 g/mol
InChI Key: LBUQSWLRXNWJAY-UHFFFAOYSA-M
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Description

1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt is a compound belonging to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is known for its surfactant properties and is used in various industrial applications due to its ability to reduce surface tension and act as an emulsifier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt typically involves the reaction of fatty acids with aminoethyl ethanolamine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 1-(2-Carboxypropoxy)ethyl-2-heptyl-2-imidazoline sodium salt involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles that encapsulate hydrophobic molecules . This property is crucial in its applications as an emulsifier and detergent. The molecular targets include cell membranes and hydrophobic surfaces, where it disrupts interactions and enhances solubility .

Properties

CAS No.

70682-69-8

Molecular Formula

C16H29N2NaO3

Molecular Weight

320.40 g/mol

IUPAC Name

sodium;3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]-2-methylpropanoate

InChI

InChI=1S/C16H30N2O3.Na/c1-3-4-5-6-7-8-15-17-9-10-18(15)11-12-21-13-14(2)16(19)20;/h14H,3-13H2,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

LBUQSWLRXNWJAY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC1=NCCN1CCOCC(C)C(=O)[O-].[Na+]

Origin of Product

United States

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